Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide
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Overview
Description
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of various compounds and has shown multifarious biological activity .
Synthesis Analysis
Imidazo[1,2-a]pyrazine has been synthesized through different chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods have been used to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrazine is complex and versatile, allowing it to act as a scaffold in organic synthesis and drug development . The structure is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine has shown significant reactivity in various chemical reactions. It has been used in multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The mechanisms for these reactions have been discussed in various studies to observe the formation of this heterocyclic moiety .Scientific Research Applications
Versatile Scaffold in Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine is recognized for its versatility in organic synthesis and drug development. This compound acts as a foundational scaffold, facilitating a variety of synthetic methods and displaying multifaceted biological activity. Its use is influenced by the pattern and position of substitution, opening avenues for future advancements in this field (Goel, Luxami, & Paul, 2015).
Luminescence in Bioluminescence and Chemiluminescence
Imidazo[1,2-a]pyrazin-3(7H)-one compounds are notable for their luminescent properties. They are involved in the bioluminescence of marine organisms like coelenterate luciferin "coelenterazine" and Cypridina luciferin. Additionally, their analogues play a role in chemiluminescence, with potential applications in bioassays (Teranishi, 2007).
Role in Proton Conducting Polymers and Liquids
Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide contributes to the field of electrochemistry, particularly in the creation of protonic defects and the mobility of protons in polymers and liquids. This property is comparable to water-containing systems but offers increased temperature stability and stronger Bronstedt base characteristics. Such materials are potentially applicable in electrochemical cells, fuel cells, and secondary batteries (Kreuer et al., 1998).
Inhibitor of Aurora Kinases
Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, a type of enzyme involved in cell division. These compounds have shown effectiveness in inhibiting tumor growth in human tumor xenograft mouse models, indicating their potential in cancer therapy (Yu et al., 2010).
Antitumor Properties and SAR Studies
Several studies have explored the antitumor properties of imidazo[1,2-a]pyrazine derivatives, focusing on their synthesis, characterization, and activity against various cancer cell lines. These studies reveal the potential of these compounds in cancer therapy, aided by structure-activity relationship (SAR) analyses (Goel, Luxami, & Paul, 2015; Myadaraboina et al., 2010)(Myadaraboina et al., 2010).
Role in Neuroscience
Imidazo[1,2-a]pyrazine derivatives have been investigated for their neuropharmacological potential. They have been identified as modulators of specific receptors in the brain, suggesting applications in the treatment of conditions like schizophrenia and epilepsy (Savall et al., 2018).
Future Directions
Imidazo[1,2-a]pyrazine has shown significant potential in the field of organic synthesis and drug development . The progress made in synthetic methods and its reactivity suggest that it could bring about future developments in these fields . Furthermore, the potential of various derivatives of this scaffold to be used not only as drugs, but also as organoelectronic materials and fluorescent materials, cannot be ignored .
Properties
IUPAC Name |
7H-imidazo[1,2-a]pyrazin-8-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.BrH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPZJTVWTYNFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=O)N1.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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